molecular formula C16H12O2 B14374807 4-Benzylidene-3,4-dihydro-1H-2-benzopyran-1-one CAS No. 90992-13-5

4-Benzylidene-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No.: B14374807
CAS No.: 90992-13-5
M. Wt: 236.26 g/mol
InChI Key: BUMHHXRQEYZASC-UHFFFAOYSA-N
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Description

4-Benzylidene-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound belonging to the class of 2-benzopyrans These compounds are characterized by a benzene ring fused to a pyran ring, with the oxygen atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-3,4-dihydro-1H-2-benzopyran-1-one typically involves the condensation of benzaldehyde with 3,4-dihydro-1H-2-benzopyran-1-one under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an ethanol or methanol solvent. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzopyranones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

    Oxidation: Benzopyranones

    Reduction: Benzyl derivatives

    Substitution: Halogenated or aminated benzopyrans

Scientific Research Applications

4-Benzylidene-3,4-dihydro-1H-2-benzopyran-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzylidene-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its antimicrobial properties, the compound may disrupt microbial cell membranes or interfere with essential enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-1H-2-benzopyran-1-one: A simpler derivative without the benzylidene group.

    8-Hydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one: Contains an additional hydroxyl group, enhancing its biological activity.

    6-Methoxy-3,4-dihydro-1H-2-benzopyran-1-one: Features a methoxy group, which can influence its chemical reactivity and biological properties.

Uniqueness

4-Benzylidene-3,4-dihydro-1H-2-benzopyran-1-one is unique due to the presence of the benzylidene group, which imparts distinct chemical and biological properties

Properties

CAS No.

90992-13-5

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

4-benzylideneisochromen-1-one

InChI

InChI=1S/C16H12O2/c17-16-15-9-5-4-8-14(15)13(11-18-16)10-12-6-2-1-3-7-12/h1-10H,11H2

InChI Key

BUMHHXRQEYZASC-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2)C3=CC=CC=C3C(=O)O1

Origin of Product

United States

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